1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one
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Overview
Description
1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is a synthetic compound that features a unique combination of indole and trichloromethyl groups The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Attachment of the Trichloromethyl Group: The trichloromethyl group can be introduced via chlorination reactions using reagents like trichloromethyl chloroformate.
Coupling Reactions: The final step involves coupling the indole derivative with the trichloromethylated intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors for the Fischer indole synthesis and efficient chlorination processes.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted trichloromethyl derivatives.
Scientific Research Applications
1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to the presence of the indole moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to various receptors, influencing cellular pathways and exerting biological effects . The trichloromethyl group may enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-{[2-(1H-indol-3-yl)ethyl]amino}ethane: Similar structure but with a shorter carbon chain.
1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}butane: Lacks the double bond present in the original compound.
Uniqueness
1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is unique due to the presence of both the indole and trichloromethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
142656-04-0 |
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Molecular Formula |
C14H13Cl3N2O |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
1,1,1-trichloro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one |
InChI |
InChI=1S/C14H13Cl3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2 |
InChI Key |
GQJIQYXWUOTQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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